Superior MIF Degradation Potency: MD13 Achieves Sub-100 nM DC50 vs. Micromolar DC50 for Analog MD9
MD13 induces MIF degradation with a half-maximal degradation concentration (DC50) of <100 nM in A549 lung carcinoma cells, achieving a maximal degradation (Dmax) of 92% after 6 hours. In contrast, the closely related PROTAC MD9, which differs only by a shorter six-carbon linker, exhibits a DC50 of approximately 1.5 μM—over 15-fold higher—despite comparable MIF binding affinity (Ki = 51 nM for MD9 vs. 71 nM for MD13). The classical MIF inhibitor ISO-1 shows binding potency only in the micromolar range and does not degrade MIF. [1]
| Evidence Dimension | MIF degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 < 100 nM; Dmax = 92% at 6 h |
| Comparator Or Baseline | MD9: DC50 ~1.5 μM; ISO-1: no degradation (micromolar binding) |
| Quantified Difference | >15-fold improvement in DC50 vs. MD9 |
| Conditions | A549 lung adenocarcinoma cells; Western blot and ELISA quantification |
Why This Matters
Sub-100 nM DC50 enables complete MIF depletion at concentrations compatible with cell-based assays and in vivo studies without off-target toxicity associated with high micromolar dosing.
- [1] Xiao Z, Song S, Chen D, et al. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti-Proliferative Activity in Lung Cancer Cells. Angew Chem Int Ed Engl. 2021;60(32):17514-17521. doi:10.1002/anie.202101864 View Source
